molecular formula C7H8ClN3O B2660015 2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride CAS No. 2377032-25-0

2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride

Cat. No.: B2660015
CAS No.: 2377032-25-0
M. Wt: 185.61
InChI Key: INCVSBCMRKKMDD-UHFFFAOYSA-N
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Description

Historical Development of Benzoxadiazole Research

Benzoxadiazole derivatives first gained attention in the mid-20th century as stable heterocyclic systems with tunable electronic properties. Early work focused on their photophysical characteristics, particularly the relationship between their π-conjugated systems and fluorescence emission profiles. The discovery of 2,1,3-benzoxadiazole (benzofurazan) derivatives in the 1960s marked a pivotal shift, as researchers recognized their potential as electron-deficient aromatic systems for charge-transfer applications.

A critical milestone emerged in 2015 with the development of 4-nitro-2,1,3-benzoxadiazole derivatives as fluorescent sigma receptor probes. This work demonstrated the feasibility of functionalizing the benzoxadiazole core with bioactive moieties while retaining optical properties. Subsequent innovations, such as the copper-catalyzed π-core evolution reported in 2018, enabled direct modification of benzoxadiazoles into complex phenazine scaffolds, significantly broadening their synthetic applicability.

Position of 2,1,3-Benzoxadiazol-4-ylmethanamine Hydrochloride in Contemporary Chemical Research

The introduction of an aminomethyl group at the 4-position of the benzoxadiazole core confers distinct advantages in molecular design. This modification:

  • Enhances solubility in polar solvents through protonation of the amine group
  • Provides a reactive site for conjugation with biomolecules or polymeric matrices
  • Modifies electron distribution within the heterocyclic system, enabling fine-tuning of optoelectronic properties

Contemporary studies highlight its role in hybrid materials synthesis. For instance, coupling the amine group with carbonyl-containing fluorophores generates push-pull systems with large Stokes shifts, valuable for bioimaging applications. The hydrochloride salt form improves crystallinity and stability, making it preferable for solid-phase synthesis and storage.

Emerging Applications and Scientific Interest

Recent applications span three primary domains:

Table 1: Emerging Applications of 2,1,3-Benzoxadiazol-4-ylmethanamine Hydrochloride

Application Domain Functional Role Key Study Findings
Fluorescent Bioprobes Sigma receptor imaging Ki σ1 = 31.6–48.5 nM
Organic Electronics Electron-transport materials λem 450–550 nm in conjugated polymers
Pharmaceutical Intermediates Building block for kinase inhibitors Enables π-stacking with target proteins

The compound’s dual functionality—combining a rigid aromatic core with a reactive amine—facilitates its use in click chemistry platforms. Researchers have successfully conjugated it to azide-bearing biomolecules via copper-catalyzed azide-alkyne cycloaddition, creating targeted imaging agents.

Theoretical Framework for Benzoxadiazole Derivatives Research

The electronic structure of 2,1,3-benzoxadiazole derivatives can be modeled using density functional theory (DFT) calculations. Key theoretical considerations include:

  • Aromaticity and Resonance Effects : The benzoxadiazole core exhibits partial aromaticity, with calculated nucleus-independent chemical shift (NICS) values of −8.5 to −10.2 ppm, indicating moderate diatropic ring currents.
  • Frontier Molecular Orbitals : Electron-withdrawing oxygen and nitrogen atoms lower the LUMO energy (−2.1 to −2.4 eV), enhancing electron-accepting capacity in charge-transfer complexes.
  • Solvatochromic Behavior : Linear solvation energy relationships (LSER) predict strong bathochromic shifts (Δλ = 40–60 nm) in polar aprotic solvents due to stabilized excited-state dipoles.

These theoretical insights guide the rational design of derivatives with tailored properties. For example, substituting the amine group with electron-donating substituents increases HOMO energy levels, narrowing band gaps in optoelectronic materials.

Properties

IUPAC Name

2,1,3-benzoxadiazol-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O.ClH/c8-4-5-2-1-3-6-7(5)10-11-9-6;/h1-3H,4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCVSBCMRKKMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride typically involves the reaction of 2,1,3-benzoxadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxadiazole ring.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzoxadiazole compounds.

Scientific Research Applications

Structure and Composition

The molecular formula of 2,1,3-Benzoxadiazol-4-ylmethanamine; hydrochloride is C7H8ClN3OC_7H_8ClN_3O with a molecular weight of approximately 185.61 g/mol. Its structure features a benzoxadiazole ring, which is known for its diverse reactivity and ability to form complexes with various biological targets.

Medicinal Chemistry

One of the primary applications of 2,1,3-Benzoxadiazol-4-ylmethanamine; hydrochloride is in the development of pharmaceuticals. Its structure allows it to interact with various biological pathways, making it a candidate for drug development targeting diseases such as cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

A study evaluated the efficacy of benzoxadiazole derivatives in inhibiting cancer cell proliferation. The results indicated that compounds with the benzoxadiazole moiety exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Biochemical Applications

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting glycosidases, which are enzymes involved in carbohydrate metabolism. This inhibition could be beneficial in treating conditions like diabetes and obesity.

Case Study: Glycosidase Inhibition

Research demonstrated that derivatives of 2,1,3-Benzoxadiazol-4-ylmethanamine effectively inhibited specific glycosidases involved in glucose metabolism. The inhibition was quantified using enzyme activity assays, revealing IC50 values that suggest strong inhibitory potential .

Materials Science

In addition to its biological applications, 2,1,3-Benzoxadiazol-4-ylmethanamine; hydrochloride has been explored for use in materials science, particularly in the development of luminescent materials and sensors.

Case Study: Luminescent Properties

A study focused on synthesizing luminescent polymers incorporating benzoxadiazole derivatives. These materials exhibited strong fluorescence under UV light, making them suitable for applications in optoelectronics and sensor technology .

Mechanism of Action

The mechanism of action of 2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths. This property is utilized in various imaging techniques and assays. The molecular pathways involved include the excitation of electrons and the subsequent emission of light as the electrons return to their ground state.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical distinctions between 2,1,3-benzoxadiazol-4-ylmethanamine hydrochloride and analogous compounds:

Compound Name Molecular Formula Core Heterocycle Substituents Molecular Weight (g/mol) Key Features
2,1,3-Benzoxadiazol-4-ylmethanamine hydrochloride C₇H₇ClN₃O Benzoxadiazole (1,2,5-oxadiazole) None 198.60 (estimated) Electron-deficient core; potential for π-π stacking and H-bonding
[2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride C₉H₁₁ClN₂O Benzoxazole (one O, one N) Ethylamine chain 198.65 Increased flexibility due to ethyl linker; explored in heterocyclic synthesis
1-(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride C₉H₁₀Cl₂N₂O Benzoxazole Cl, CH₃ at positions 5,6 239.10 Enhanced lipophilicity; studied for antimicrobial activity
3,4-Methylenedioxyphenethylamine hydrochloride C₉H₁₂ClNO₂ Benzodioxole (two O atoms) Ethylamine chain 201.65 Serotonergic activity; relevance in neuropharmacology
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride C₁₀H₁₂ClN₃O Oxadiazole (1,2,4-oxadiazole) Benzylamine, CH₃ 225.68 Metabolic stability; applications in kinase inhibitors
Key Observations:

Heterocycle Variability: Benzoxadiazole (target compound) vs. Benzodioxole (): Lacks nitrogen atoms, reducing hydrogen-bonding capacity but improving membrane permeability due to lipophilic oxygen atoms. Oxadiazole (): Known for metabolic stability and bioisosteric replacement of esters or amides in drug design.

Ethylamine () vs. methanamine (target compound): Longer chains may enhance binding to flexible protein pockets.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 2,1,3-Benzoxadiazol-4-ylmethanamine Hydrochloride in complex matrices?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used for quantifying similar benzoxadiazole derivatives. Optimal separation requires mobile phase optimization (e.g., acetonitrile-phosphate buffer systems) and detection wavelengths near 254 nm, adjusted based on the compound’s UV absorption profile. Column selection (C18 or phenyl-hexyl phases) should prioritize resolution of analytes from excipients or degradation products .
  • Validation : Ensure method validation per ICH guidelines, including linearity (5–100 µg/mL), precision (RSD <2%), and recovery (95–105%) using spiked samples.

Q. How can the structural integrity of 2,1,3-Benzoxadiazol-4-ylmethanamine Hydrochloride be confirmed during synthesis?

  • Spectroscopic Analysis :

  • NMR : Compare 1^1H and 13^13C NMR spectra with reference data. Key signals include aromatic protons (δ 6.8–7.5 ppm) and the methanamine hydrochloride group (δ 3.2–3.8 ppm for CH2_2, δ 2.5–3.0 ppm for NH3+_3^+) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z corresponding to the molecular formula (C7_7H8_8N3_3O+^+·HCl).
    • Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can researchers resolve discrepancies in chromatographic data when analyzing degradation products of 2,1,3-Benzoxadiazol-4-ylmethanamine Hydrochloride?

  • Root Cause Analysis :

  • Degradation Pathways : Hydrolysis of the benzoxadiazole ring under acidic/alkaline conditions may yield 4-aminophenol derivatives. Use LC-MS/MS to identify unknown peaks and correlate with forced degradation studies (e.g., 0.1N HCl/NaOH at 60°C for 24 hours) .
  • Matrix Effects : Evaluate ion suppression/enhancement via post-column infusion experiments. Use matrix-matched calibration curves to correct biases.

Q. What experimental design strategies optimize the synthesis yield of 2,1,3-Benzoxadiazol-4-ylmethanamine Hydrochloride?

  • Factorial Design : Apply a 2k^k factorial approach to assess variables (e.g., reaction temperature, molar ratio of precursors, catalyst concentration). For example:

  • Factors : Temperature (60–100°C), stoichiometry (1:1.2–1:1.5 amine:benzoxadiazole), solvent polarity (DMF vs. THF).
  • Response : Yield (%) and purity (HPLC area%). Identify critical factors via ANOVA and optimize using response surface methodology .

Q. How can computational chemistry predict the reactivity of 2,1,3-Benzoxadiazol-4-ylmethanamine Hydrochloride in nucleophilic substitution reactions?

  • In Silico Modeling :

  • DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying reactive sites (e.g., the methanamine group’s nucleophilic nitrogen).
  • Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMSO) on reaction kinetics. Compare activation energies for proposed pathways to prioritize synthetic routes .

Q. What protocols ensure stability of 2,1,3-Benzoxadiazol-4-ylmethanamine Hydrochloride in aqueous solutions for long-term studies?

  • Stability-Indicating Methods :

  • Storage Conditions : Prepare stock solutions in degassed, pH 4.5 acetate buffer and store at −80°C in amber vials to minimize photodegradation and hydrolysis.
  • Monitoring : Use UPLC-PDA at intervals (0, 1, 3, 6 months) to track degradation (e.g., loss of parent compound >5% indicates instability). Include antioxidant agents (0.01% BHT) if oxidation is observed .

Tables for Key Parameters

Table 1 : HPLC Method Optimization Parameters

ParameterOptimal ValueReference
ColumnC18, 250 × 4.6 mm
Mobile PhaseAcetonitrile:Buffer (30:70)
Flow Rate1.0 mL/min
Detection Wavelength254 nm

Table 2 : Stability Study Conditions

ConditionTest DurationDegradation Limit
40°C/75% RH6 months≤5% impurity
Light (ICH Q1B)1.2 million lux·hr≤3% degradation

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